(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17982633
InChI: InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m1/s1
SMILES:
Molecular Formula: C13H13NO7
Molecular Weight: 295.24 g/mol

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid

CAS No.:

Cat. No.: VC17982633

Molecular Formula: C13H13NO7

Molecular Weight: 295.24 g/mol

* For research use only. Not for human or veterinary use.

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid -

Specification

Molecular Formula C13H13NO7
Molecular Weight 295.24 g/mol
IUPAC Name [(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m1/s1
Standard InChI Key ULTSJNOQNKVDBM-UTUOFQBUSA-N
Isomeric SMILES C1CO[C@@H]2[C@H]1[C@@H](CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound belongs to the class of carbonate esters, with the molecular formula C₁₃H₁₃NO₇ and a molecular weight of 295.24 g/mol . Its structure features a hexahydrofuro[2,3-b]furan core, a bicyclic system comprising two fused tetrahydrofuran rings. The stereochemical designation (3S,3aR,6aS) indicates specific spatial arrangements at the 3rd, 3a-th, and 6a-th positions, which critically influence its reactivity and interactions . The 4-nitrophenyl group attached via a carbonate ester linkage introduces electrophilic character, making it a candidate for nucleophilic substitution reactions .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₇
Molecular Weight295.24 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point461.3 ± 45.0 °C (760 mmHg)
Flash Point210.7 ± 30.7 °C
Vapor Pressure0.0 ± 1.1 mmHg (25°C)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid involves multi-step processes emphasizing stereochemical control. A patented method outlines the coupling of a hexahydrofurofuran derivative with a 4-nitrophenyl carbonate precursor under controlled conditions . Critical steps include:

  • Deprotection and Activation: Removal of protective groups from intermediates using solvents like tetrahydrofuran (THF) or dichloromethane, often in the presence of acids such as HCl .

  • Carbamoylation: Reaction with 4-nitrophenyl chloroformate in aprotic solvents (e.g., acetonitrile) at temperatures between -10°C and 20°C to form the carbonate ester .

  • Stereochemical Purity: Enantioselective techniques, such as asymmetric hydrogenation or enzymatic resolution, ensure the desired (3S,3aR,6aS) configuration .

Process Optimization

Industrial-scale production prioritizes solvent selection and temperature control to maximize yield. For example, refluxing in THF at 60–80°C enhances reaction kinetics, while ice-water quenching isolates the product . Challenges include minimizing racemization and byproduct formation, addressed via chromatographic purification or recrystallization .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of HIV protease inhibitors, notably darunavir . The hexahydrofurofuran moiety mimics natural peptide substrates, enabling selective binding to viral enzymes. The 4-nitrophenyl group acts as a leaving group, facilitating covalent bond formation with target proteins .

Mechanistic Insights

In drug design, the carbonate ester’s electrophilicity allows for controlled release of active agents. For instance, under physiological conditions, nucleophilic attack by water or amines cleaves the carbonate linkage, generating therapeutic metabolites . This property is exploited in prodrug formulations to enhance bioavailability.

SupplierLocationAdvantage
J & K SCIENTIFIC LTD.ChinaBroad catalog (76/100)
Shenzhen Polymeri Biochemical Tech.ChinaCustom synthesis (58/100)
Energy ChemicalChinaBulk production (58/100)
QUALITY CONTROL SOLUTIONS LTD.ChinaAnalytical support (58/100)

Pricing varies based on purity (typically 98–99%) and order volume, with research-grade quantities averaging $200–500 per gram .

Challenges and Future Directions

Stereochemical Complexity

Achieving high enantiomeric excess remains a hurdle due to the compound’s multiple stereocenters. Advances in asymmetric catalysis, such as organocatalytic methods, could streamline synthesis .

Expanding Therapeutic Applications

Ongoing research explores its utility beyond antivirals, including as a linker in antibody-drug conjugates (ADCs) or a monomer in biodegradable polymers .

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